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molecular formula C11H10N2O2 B8700467 1,3-Dimethyl-5-nitroisoquinoline

1,3-Dimethyl-5-nitroisoquinoline

Cat. No. B8700467
M. Wt: 202.21 g/mol
InChI Key: ZGMOVZMXQTVQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528151B2

Procedure details

A solution of D3 (2.01 g, 9.94 mM) and 10% palladium on charcoal (1 g) in methanol was hydrogenated at atmospheric pressure for 1 h. The catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a cream coloured solid.
Name
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:15])[N:3]=1>[Pd].CO>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH:5]=[C:4]([CH3:15])[N:3]=[C:2]2[CH3:1]

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
CC1=NC(=CC2=C(C=CC=C12)[N+](=O)[O-])C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the product as a cream

Outcomes

Product
Name
Type
Smiles
NC1=C2C=C(N=C(C2=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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